molecular formula C10H20N2O3 B13669042 4-Boc-1-methylpiperazine 1-Oxide

4-Boc-1-methylpiperazine 1-Oxide

Cat. No.: B13669042
M. Wt: 216.28 g/mol
InChI Key: QBGUEJRWLZECIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Boc-1-methylpiperazine 1-Oxide is a derivative of piperazine, a heterocyclic organic compound. Piperazine derivatives are widely used in pharmaceuticals due to their biological activity. The compound this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an N-oxide functional group, which can influence its reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Boc-1-methylpiperazine 1-Oxide typically involves the protection of the piperazine nitrogen with a Boc group, followed by oxidation of the nitrogen atom. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Boc-1-methylpiperazine 1-Oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA)

    Reduction: Zinc and acetic acid

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane

Major Products Formed

Scientific Research Applications

4-Boc-1-methylpiperazine 1-Oxide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a building block for drug development, particularly in the design of kinase inhibitors and receptor modulators.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Boc-1-methylpiperazine 1-Oxide depends on its specific application. In biological systems, the N-oxide group can participate in redox reactions, potentially affecting cellular pathways and molecular targets. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule .

Comparison with Similar Compounds

Similar Compounds

    1-Boc-piperazine: Similar in structure but lacks the N-oxide group.

    4-Boc-piperazine: Another derivative with a Boc protecting group but without the N-oxide functionality.

    1-Methylpiperazine: Lacks both the Boc and N-oxide groups.

Uniqueness

4-Boc-1-methylpiperazine 1-Oxide is unique due to the presence of both the Boc protecting group and the N-oxide functional group. This combination can influence its reactivity and solubility, making it a valuable intermediate in synthetic chemistry and drug development .

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl 4-methyl-4-oxidopiperazin-4-ium-1-carboxylate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)11-5-7-12(4,14)8-6-11/h5-8H2,1-4H3

InChI Key

QBGUEJRWLZECIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC[N+](CC1)(C)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.